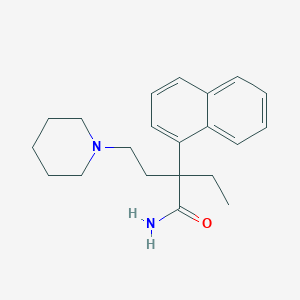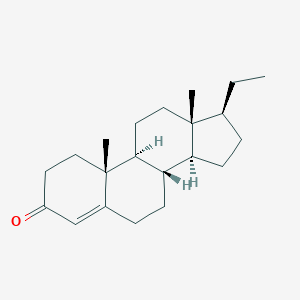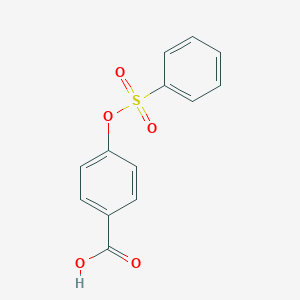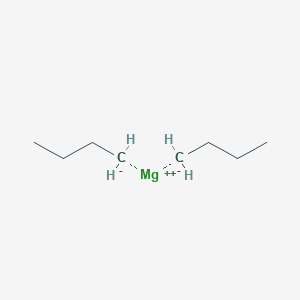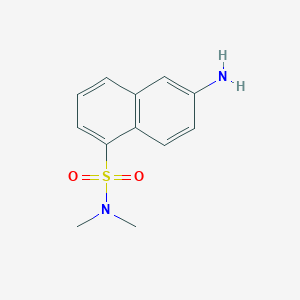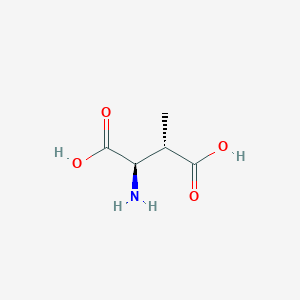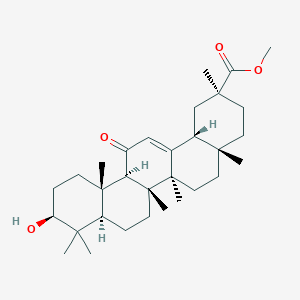
Methyl glycyrrhetinate
Overview
Description
Methyl glycyrrhetinate is a derivative of glycyrrhetinic acid, which is a triterpenoid aglycone component of glycyrrhizic acid. Glycyrrhizic acid is the main triterpene glycoside found in the roots of licorice plants, such as Glycyrrhiza glabra and Glycyrrhiza uralensis. This compound is known for its various biological activities, including anti-inflammatory, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl glycyrrhetinate can be synthesized through the esterification of glycyrrhetinic acid. One common method involves treating glycyrrhetinic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound . Another method includes the benzoylation of glycyrrhetinic acid followed by alkaline hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl glycyrrhetinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 2,3-seco-2,3-diacid.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, such as esterification with amino acids, can produce derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium methoxide in methanol is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Esterification reactions often use reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) in dichloromethane.
Major Products:
Oxidation: 2,3-seco-2,3-diacid and its dimethyl ester.
Substitution: this compound esters with various amino acids.
Scientific Research Applications
Methyl glycyrrhetinate has a wide range of scientific research applications:
Mechanism of Action
Methyl glycyrrhetinate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the MAPK/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1β and interleukin-6.
Antitumor: It induces apoptosis in cancer cells by triggering the mitochondrial pathway and activating caspases.
Antiviral: It interferes with viral replication by inhibiting viral enzymes and modulating host immune responses.
Comparison with Similar Compounds
Methyl glycyrrhetinate is compared with other glycyrrhetinic acid derivatives:
Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and antiviral properties.
Glycyrrhizic Acid: A glycoside form with enhanced solubility and bioavailability.
Betulinic Acid: Another triterpenoid with similar antitumor activities but different structural features.
Oleanolic Acid: A structurally related triterpenoid with comparable biological activities.
This compound is unique due to its specific esterification, which enhances its biological activities and makes it a valuable compound for further research and industrial applications .
Properties
IUPAC Name |
methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVRCBSQPCSCQ-BDANYOJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933191 | |
| Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-44-7 | |
| Record name | Methyl glycyrrhetinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl glycyrrhetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


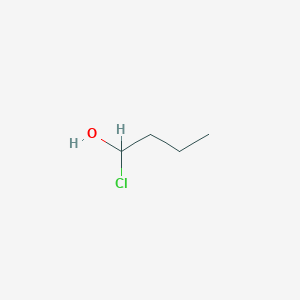

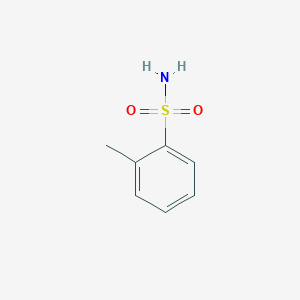
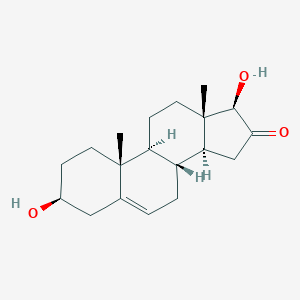
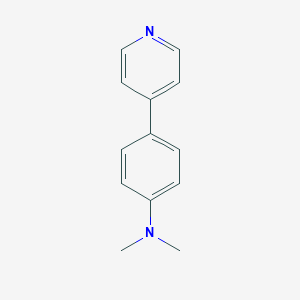
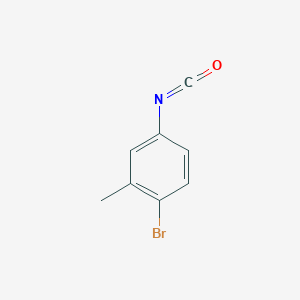
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
